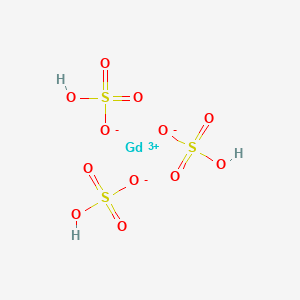![molecular formula C17H14FNO2S B13142495 N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzyl group and a methoxy group in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide typically involves the coupling of 3-fluorobenzylamine with 5-methoxybenzo[b]thiophene-2-carboxylic acid. This reaction is often facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-hydroxybenzo[b]thiophene-2-carboxamide.
Reduction: Formation of N-(3-fluorobenzyl)-5-methoxybenzo[b]thiophene-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to modulate biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound’s structure allows it to bind to these peptides and inhibit their aggregation, thereby potentially reducing neurotoxicity.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylbenzofuran-2-carboxamide: Similar structure but with a benzofuran ring instead of a benzo[b]thiophene ring.
N-(2-fluorophenyl)-thiophene-2-carboxamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide is unique due to the presence of both a fluorobenzyl group and a methoxy group, which confer distinct chemical and biological properties. Its ability to modulate amyloid beta aggregation sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C17H14FNO2S |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-[(3-fluorophenyl)methyl]-5-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14FNO2S/c1-21-14-5-6-15-12(8-14)9-16(22-15)17(20)19-10-11-3-2-4-13(18)7-11/h2-9H,10H2,1H3,(H,19,20) |
Clave InChI |
RADHARZXGFWSKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)SC(=C2)C(=O)NCC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


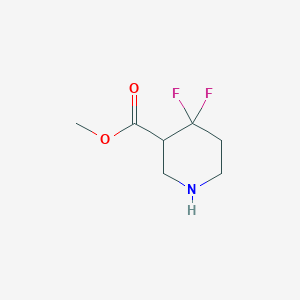
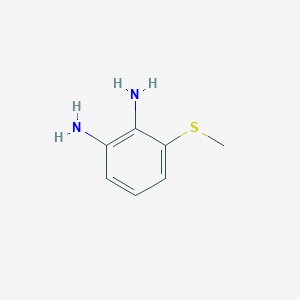
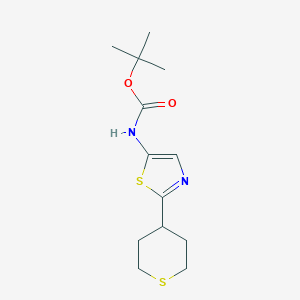
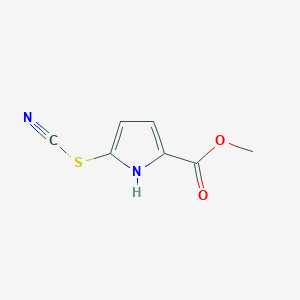
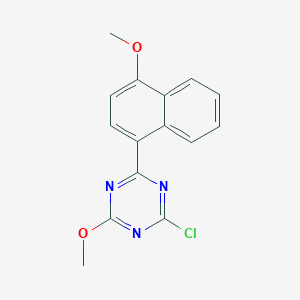
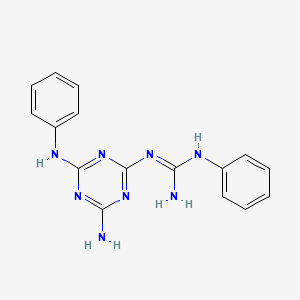
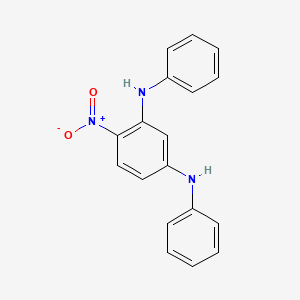
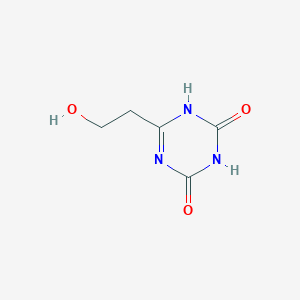
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)

![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
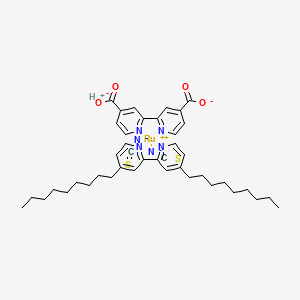
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
